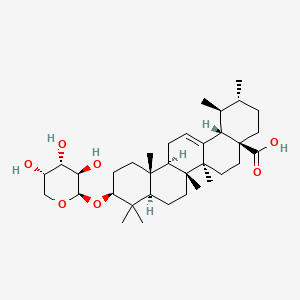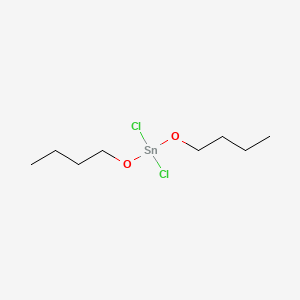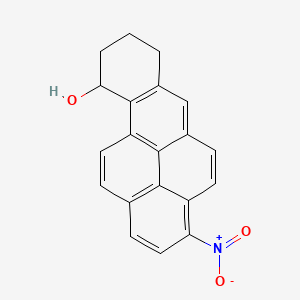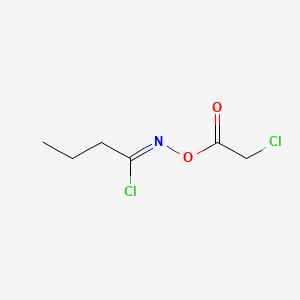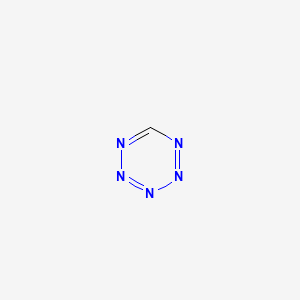
Pentazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. The name pentazine is used in the nomenclature of derivatives of this compound. This compound is predicted to be unstable and to decompose into hydrogen cyanide (HCN) and nitrogen (N2) .
Preparation Methods
The synthesis of pentazine is not well-documented due to its hypothetical nature and predicted instability. the synthesis of related compounds such as triazines and tetrazines can provide insights. These compounds are typically synthesized through methods such as microwave-assisted reactions, solid-phase synthesis, metal-based reactions, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods involve various reaction conditions and catalysts to achieve the desired heterocyclic structures.
Chemical Reactions Analysis
related compounds like triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
These compounds are used in the design of biologically important organic molecules with applications in antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal activities . They also have applications in heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .
Mechanism of Action
The mechanism of action of pentazine is not well-studied due to its hypothetical nature. related compounds like triazines and tetrazines exert their effects through various molecular targets and pathways. These compounds can interact with biological molecules, leading to inhibition of specific enzymes or receptors, disruption of cellular processes, and induction of cell death in cancer cells .
Comparison with Similar Compounds
Pentazine can be compared with other azines, which are nitrogen derivatives of benzene with one to six nitrogen atoms. Similar compounds include:
- Pyridine (one nitrogen atom)
- Diazines (two nitrogen atoms)
- Triazines (three nitrogen atoms)
- Tetrazines (four nitrogen atoms)
- Hexazine (six nitrogen atoms)
This compound is unique due to its five nitrogen atoms in the aromatic ring, which contributes to its predicted instability and decomposition into hydrogen cyanide and nitrogen .
Properties
CAS No. |
290-97-1 |
|---|---|
Molecular Formula |
CHN5 |
Molecular Weight |
83.05 g/mol |
IUPAC Name |
pentazine |
InChI |
InChI=1S/CHN5/c1-2-4-6-5-3-1/h1H |
InChI Key |
ALAGDBVXZZADSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=NN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


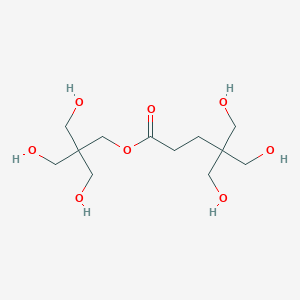
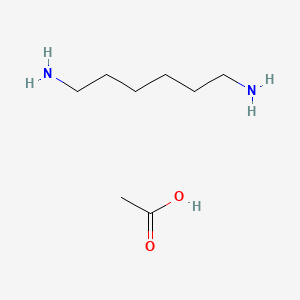
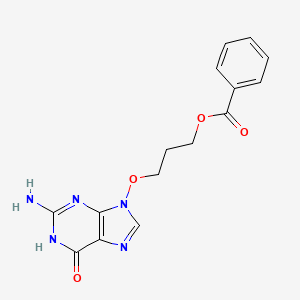
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

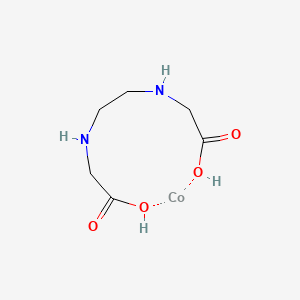
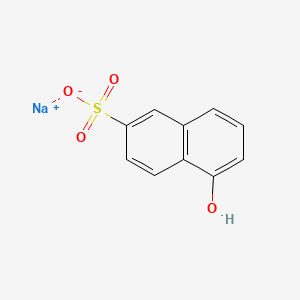
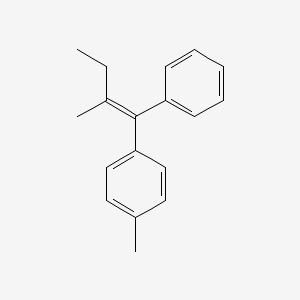
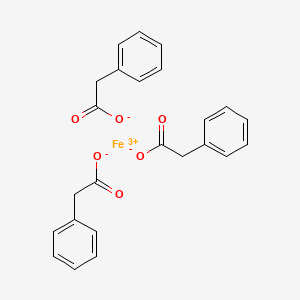
![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
